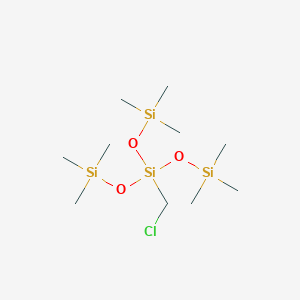
2-(1H-Indol-4-yl)acetonitrile
Übersicht
Beschreibung
2-(1H-Indol-4-yl)acetonitrile is a compound that has been synthesized and studied for its optical, thermal, and electroluminescence properties . It is a donor–π–acceptor fluorophore that exhibits high fluorescence quantum yield and good thermal stability . This makes it an excellent candidate for OLED applications .
Synthesis Analysis
An efficient protocol for the activation of 3-(2-nitroethyl)-1H-indoles toward spirocyclization and subsequent rearrangement into 2-(1H-indol-2-yl)acetonitriles has been developed . A series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .Molecular Structure Analysis
The geometric and electronic structures of the fluorophores in the ground and excited states have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The absorption of the compounds in various solvents corresponds to S0 → S1 transitions .Chemical Reactions Analysis
The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units . The most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Physical And Chemical Properties Analysis
2-(1H-Indol-4-yl)acetonitrile has a molecular weight of 156.18400 and a density of 1.219g/cm3 . It has a boiling point of 374.108ºC .Wissenschaftliche Forschungsanwendungen
Optical Properties and Electroluminescence
“2-(1H-Indol-4-yl)acetonitrile” based fluorophores have been studied for their optical properties and potential in electroluminescence . These compounds exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications . The absorption and emission properties of these fluorophores are significant for the development of new lighting and display technologies.
Antitumor and Antimicrobial Agents
Derivatives of “2-(1H-Indol-4-yl)acetonitrile” have been synthesized and evaluated as potential antitumor and antimicrobial agents . These compounds have shown significant growth inhibition potency against various tumor cell lines. Additionally, they have been tested for antibacterial and antifungal activities, indicating their potential as lead structures for developing new antimicrobial drugs.
Drug Synthesis and Pharmaceuticals
The unique properties of “2-(1H-Indol-4-yl)acetonitrile” make it suitable for applications in drug synthesis and pharmaceuticals . It contributes to advancements in medicinal chemistry by providing a versatile building block for the synthesis of various pharmacologically active molecules.
Organic Chemistry Studies
This compound is extensively used in organic chemistry studies due to its reactivity and ability to form diverse chemical structures. It serves as a key intermediate in the synthesis of complex organic molecules, aiding in the exploration of new chemical reactions and pathways.
Density Functional Theory (DFT) Studies
“2-(1H-Indol-4-yl)acetonitrile” based compounds have been analyzed using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . These studies help in understanding the geometric and electronic structures of the fluorophores in the ground and excited states, which is crucial for designing materials with desired electronic properties.
Electroluminescent Device Fabrication
The electroluminescent properties of “2-(1H-Indol-4-yl)acetonitrile” derivatives have been harnessed to fabricate non-doped OLED devices . These devices show promising electroluminescence, current efficiency, and external quantum efficiency, indicating their potential for commercial electronic applications.
Environmental Sensing
The sensitivity of “2-(1H-Indol-4-yl)acetonitrile” based fluorophores to changes in their environment, such as solvent polarity, makes them suitable for use in environmental sensing . They can be employed to detect and monitor various environmental parameters, contributing to the field of environmental science and technology.
Wirkmechanismus
Target of Action
The primary target of 2-(1H-Indol-4-yl)acetonitrile is the organic light-emitting diode (OLED) system . The compound is a part of the donor–π–acceptor fluorophores that exhibit high fluorescence quantum yield and good thermal stability . These properties make 2-(1H-Indol-4-yl)acetonitrile an excellent candidate for OLED applications .
Mode of Action
2-(1H-Indol-4-yl)acetonitrile interacts with its targets by exhibiting a high fluorescence quantum yield . The compound’s interaction with the OLED system results in a change in the system’s optical, thermal, and electroluminescence properties . The absorption of 2-(1H-Indol-4-yl)acetonitrile in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Biochemical Pathways
The biochemical pathways affected by 2-(1H-Indol-4-yl)acetonitrile are primarily related to the optical and electrical properties of organic electronic materials . The compound’s action affects the fluorescence and thermal stability of these materials, which in turn influences their performance in applications such as two-photon absorption, organic semiconductors, organic photovoltaics, organic field-effect transistors, information storage devices, nonlinear optics, sensors, and OLEDs .
Pharmacokinetics
The compound’s high fluorescence quantum yield and good thermal stability suggest that it may have favorable bioavailability for oled applications .
Result of Action
The molecular and cellular effects of 2-(1H-Indol-4-yl)acetonitrile’s action are manifested in its impact on the optical, thermal, and electroluminescence properties of organic electronic materials . The compound enhances the fluorescence and thermal stability of these materials, improving their performance in various applications .
Action Environment
The action, efficacy, and stability of 2-(1H-Indol-4-yl)acetonitrile can be influenced by environmental factors such as the polarity of the solvent in which it is dissolved . For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . The Stokes shift from the non-polar to polar solvent revealed that a higher charge transfer character is observed .
Zukünftige Richtungen
The future directions of research on 2-(1H-Indol-4-yl)acetonitrile could involve further exploration of its optical, thermal, and electroluminescence properties for potential applications in OLEDs . Additionally, the development of new synthesis protocols could lead to the creation of novel fluorophores with improved properties .
Eigenschaften
IUPAC Name |
2-(1H-indol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWHIQADJRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510841 | |
| Record name | (1H-Indol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-4-yl)acetonitrile | |
CAS RN |
30933-66-5 | |
| Record name | (1H-Indol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-4-ylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















